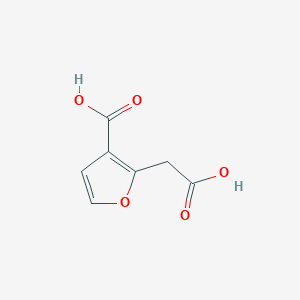

2-(carboxymethyl)furan-3-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(carboxymethyl)furan-3-carboxylic Acid” is a type of furan platform chemical . Furan platform chemicals are directly available from biomass and have a wide range of applications . The molecular weight of this compound is 170.12 .

Synthesis Analysis

The synthesis of furan platform chemicals like “2-(carboxymethyl)furan-3-carboxylic Acid” involves a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The synthesis of these chemicals can be economically done from biomass .Molecular Structure Analysis

The IUPAC name of “2-(carboxymethyl)furan-3-carboxylic Acid” is 2-(carboxymethyl)-3-furoic acid . The InChI code for this compound is 1S/C7H6O5/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) .Chemical Reactions Analysis

The chemical reactions applicable to furan platform chemicals like “2-(carboxymethyl)furan-3-carboxylic Acid” are diverse . These chemicals can be used to synthesize a spectacular range of compounds .Physical And Chemical Properties Analysis

The melting point of “2-(carboxymethyl)furan-3-carboxylic Acid” is between 210-212 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-(carboxymethyl)furan-3-carboxylic acid is utilized in chemical syntheses. For instance, it has been involved in Pd(II)-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, forming new bonds in a single step and supporting proposed mechanisms via acetylation and (18)O-labeling studies (Liao et al., 2005).

Material Science

Furan carboxylic acids, including derivatives of 2-(carboxymethyl)furan-3-carboxylic acid, have significant applications in material science. They are used as biobased building blocks in industries like pharmaceuticals and polymers. Innovative methods like enzyme cascade systems have been developed for controlled synthesis of such compounds from 5-hydroxymethylfurfural (Jia et al., 2019).

Environmental Chemistry

Research has shown that furan carboxylic acids can be produced efficiently and sustainably by direct carboxylation of 2-furoic acid and CO2, highlighting their role in environmentally friendly chemical processes (Wang et al., 2021). This process is significant in the context of carbon utilization and sustainable chemistry.

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-(carboxymethyl)furan-3-carboxylic acid have been used in the synthesis of specific compounds. For example, furan-2-carboxylic acid has been a starting material for synthesizing enantiomers of pilocarpine, showcasing its role in producing biologically active molecules (Schmidt et al., 2021).

Microbiology

Furan-3-carboxamides, which can be derived from compounds like 2-(carboxymethyl)furan-3-carboxylic acid, have shown antimicrobial activity. This underlines the potential use of these compounds in developing new antibacterial agents (Zanatta et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, 2-Methyl-Furan-3-Carboxylic Acid Hydrazide, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to wear eye protection/face protection .

Zukünftige Richtungen

The future directions for “2-(carboxymethyl)furan-3-carboxylic Acid” and other furan platform chemicals involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The main purpose of this change is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .

Eigenschaften

IUPAC Name |

2-(carboxymethyl)furan-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)3-5-4(7(10)11)1-2-12-5/h1-2H,3H2,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGUUYXXMXSWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(carboxymethyl)furan-3-carboxylic Acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

![(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500827.png)

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)

![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2500840.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)